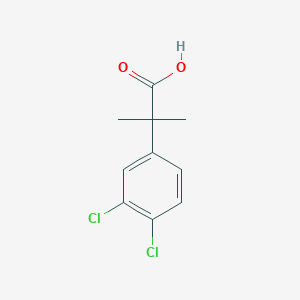

2-(3,4-Dichlorophenyl)-2-methylpropanoic acid

描述

2-(3,4-Dichlorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 3 and 4 positions

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3,4-dichlorobenzene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then hydrolyzed to yield the target compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions: 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

Oxidation: Formation of 3,4-dichlorobenzoic acid.

Reduction: Formation of 2-(3,4-dichlorophenyl)-2-methylpropanol.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

Anti-inflammatory Properties

Research indicates that derivatives of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid exhibit significant anti-inflammatory effects. These compounds are often explored as potential non-steroidal anti-inflammatory drugs (NSAIDs). In a study examining the efficacy of various propanoic acid derivatives, this compound demonstrated notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .

Antimicrobial Activity

The compound has been tested for its antimicrobial properties against various pathogens. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating bacterial infections .

Herbicide Development

There is growing interest in the use of this compound as a herbicide. Its structural characteristics allow it to interfere with plant growth regulation mechanisms. Field trials have indicated that formulations containing this compound can effectively suppress weed growth without adversely affecting crop yield .

Skin Care Products

The safety and efficacy of this compound have been evaluated in cosmetic formulations. Studies highlight its potential as a stabilizing agent in creams and lotions due to its ability to enhance skin hydration and improve product texture . The compound's properties may also contribute to its effectiveness as an anti-aging ingredient by promoting skin elasticity.

Case Studies

作用机制

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

相似化合物的比较

- 2-(3,4-Dichlorophenyl)acetic acid

- 2-(3,4-Dichlorophenyl)propanoic acid

- 2-(3,4-Dichlorophenyl)butanoic acid

Comparison: 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a methyl group on the propanoic acid backbone. This structural feature may confer distinct chemical and biological properties compared to similar compounds.

生物活性

Introduction

2-(3,4-Dichlorophenyl)-2-methylpropanoic acid, also known as 3-(3,4-dichlorophenyl)-2-methylpropanoic acid, is an organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C10H10Cl2O2

- SMILES : CC(CC1=CC(=C(C=C1)Cl)Cl)C(=O)O

- InChIKey : MIUCWTDZLBDHBE-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 233.01306 | 145.2 |

| [M+Na]+ | 254.99500 | 158.9 |

| [M+NH4]+ | 250.03960 | 153.5 |

| [M+K]+ | 270.96894 | 152.3 |

| [M-H]- | 230.99850 | 146.3 |

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways and cellular targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular metabolism and energy production.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate proliferation and apoptosis, making it a candidate for cancer research.

Effects on Cellular Processes

Research indicates that this compound can influence several cellular processes:

- Cell Proliferation : At low concentrations, it may promote cell growth; however, at higher concentrations, it can induce apoptosis in various cell lines.

- Inflammatory Response : Studies have suggested anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that treatment with varying doses of the compound resulted in significant reductions in tumor size in animal models. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Anti-inflammatory Effects : In vitro studies indicated that the compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated by LPS (lipopolysaccharide), suggesting potential therapeutic applications in inflammatory diseases.

- Metabolic Pathway Interaction : The compound's effects on the tricarboxylic acid (TCA) cycle were investigated, revealing that it alters metabolic fluxes which could lead to changes in energy production within cells.

Toxicity and Dosage Effects

The biological activity of this compound is dose-dependent:

- Low Doses : Beneficial effects on cellular metabolism and proliferation.

- High Doses : Toxicity observed through increased rates of apoptosis and potential tissue damage.

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Antitumor Activity | Significant tumor size reduction in animal models |

| Anti-inflammatory Effects | Reduced cytokine production in macrophages |

| Metabolic Pathway Interaction | Altered TCA cycle dynamics affecting energy metabolism |

属性

IUPAC Name |

2-(3,4-dichlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)6-3-4-7(11)8(12)5-6/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABYUGCUALNAMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574885 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80854-22-4 | |

| Record name | 2-(3,4-Dichlorophenyl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。